molecular formula C15H18ClN3O2S2 B2818260 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034587-75-0

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2818260
CAS No.: 2034587-75-0
M. Wt: 371.9
InChI Key: PSTBZFRVCLKMOW-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a piperidin-4-ylmethyl moiety, which itself is substituted at the 1-position with a pyridin-4-yl group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

The compound’s molecular formula is C₁₆H₁₈ClN₃O₂S₂, with a molecular weight of ~396 g/mol. Its design integrates a balance of lipophilicity (from the piperidine and pyridine rings) and polarity (from the sulfonamide and pyridine groups), influencing solubility and membrane permeability .

Properties

IUPAC Name

5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTBZFRVCLKMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide with analogous sulfonamide and piperidine-containing derivatives. Key parameters include molecular weight, solubility, synthetic accessibility, and reported biological activity.

Compound Name Molecular Formula Molecular Weight Key Structural Differences Solubility (Predicted) Notable Findings References
This compound C₁₆H₁₈ClN₃O₂S₂ 396.0 Pyridin-4-yl on piperidine Moderate (DMSO) High synthetic yield (~65% in analogous routes); potential kinase inhibition
5-Chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide C₁₅H₁₇ClN₄O₂S₂ 397.0 Pyrimidin-2-yl replaces pyridin-4-yl Low (aqueous) Reduced solubility due to pyrimidine’s lower basicity; unconfirmed bioactivity
5-Chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide C₁₇H₁₂ClN₃O₂S₃ 413.0 Thiazolo-pyridine replaces piperidine-pyridine Moderate (DMF) Enhanced π-π stacking potential; tested in antimicrobial screens (no data)
5-Chloro-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide C₁₇H₂₀ClN₃O₃S₃ 446.0 Methylsulfanyl-pyridine added to piperidine High (organic solvents) Increased lipophilicity; marketed as research chemical (BG02863)
5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide C₂₂H₂₇ClN₂O₃S₂ 443.0 Phenoxy-propan-2-yl chain extends piperidine Low (aqueous) Bulky substituent reduces solubility; 65% synthetic yield

Key Structural and Functional Insights

Pyridine vs. Pyrimidine Substitution : Replacing the pyridin-4-yl group (in the target compound) with pyrimidin-2-yl (as in ) reduces solubility due to pyrimidine’s lower basicity and hydrogen-bonding capacity. This substitution may also alter target binding, as pyrimidines are less electronegative than pyridines.

Thiazolo-Pyridine Hybrids : The thiazolo[5,4-b]pyridin-2-yl derivative () introduces a fused thiazole ring, enhancing aromatic stacking interactions but complicating synthesis due to regioselectivity challenges.

This derivative is commercially available for research, suggesting robust synthetic protocols.

Phenoxy-Alkyl Extensions: Compounds like incorporate bulky phenoxy-alkyl chains, which hinder solubility but may enhance selectivity for hydrophobic binding pockets in enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations in the multi-step synthesis of 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine-pyridine core. Critical steps include:

  • Sulfonamide coupling : Reacting thiophene-2-sulfonyl chloride with the piperidine-pyridine intermediate under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine in dichloromethane (DCM) .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at 0–25°C) .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 to confirm regioselectivity of sulfonamide bonding. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • HRMS : Electrospray ionization (ESI) to validate molecular weight (e.g., [M+Na]+^+ peak at m/z 422.0027) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and detect byproducts .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2_2 hydration assays. IC50_{50} values < 100 nM suggest therapeutic potential .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with 3H^3H-labeled antagonists to measure Ki_i values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate enzyme inhibition results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Structural analysis : Perform X-ray crystallography or molecular docking (PDB ID: 407) to verify interactions with active sites .
  • Batch variability : Re-synthesize the compound under standardized conditions and re-test in parallel with original samples to exclude synthesis-related discrepancies .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (hydrochloride salt) to increase aqueous solubility (>1 mg/mL) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring to reduce CYP450-mediated oxidation .
  • LogP optimization : Replace the chloro group on the thiophene ring with a methoxy group to lower LogP from 3.2 to 2.5, improving membrane permeability .

Q. How to design in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Xenograft models : Administer orally (10–50 mg/kg/day) in immunodeficient mice bearing ALK-positive tumors (e.g., NCI-H2228) to assess tumor volume reduction over 21 days .
  • Pharmacokinetic profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Measure Cmax_{max} and AUC using LC-MS/MS to correlate exposure with efficacy .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals to establish a therapeutic index .

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